Bienvenue dans la boutique en ligne BenchChem!

3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Select this compound for its unique para-iodophenyl substitution pattern essential for potent myeloperoxidase (MPO) inhibition (IC50=53 nM), HDAC inhibition (IC50=20 nM), and time-dependent CYP3A4 inhibition (IC50=110 nM). Unlike close analogs (e.g., 4-chlorophenyl or meta-iodo variants), this scaffold retains a 13-fold MPO/TPO selectivity window, enabling reliable target engagement in endothelial dysfunction, atherosclerosis, and cancer models. The cellular HDAC EC50 of 430 nM outperforms vorinostat, minimizing stress in sensitive assays. Ideal reference standard for SAR and drug-drug interaction studies. Request quote.

Molecular Formula C13H12INO2
Molecular Weight 341.14 g/mol
CAS No. 238760-82-2
Cat. No. B8484644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole
CAS238760-82-2
Molecular FormulaC13H12INO2
Molecular Weight341.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC=C1C2=CC=C(C=C2)I
InChIInChI=1S/C13H12INO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3
InChIKeyHJCGBYQPFRAOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole (CAS 238760-82-2): Procurement-Relevant Identity and Structural Context


3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole (CAS: 238760-82-2), also designated as ethyl 4-(4-iodophenyl)-1H-pyrrole-3-carboxylate, is a β-substituted pyrrole derivative bearing an ethoxycarbonyl group at the 3-position and a 4-iodophenyl moiety at the 4-position. Its molecular formula is C₁₃H₁₂INO₂ with a molecular weight of 341.144 g/mol . This compound functions as a versatile building block in the synthesis of porphyrin systems and bioactive molecules, with documented inhibitory activity against myeloperoxidase (MPO), histone deacetylases (HDACs), and cytochrome P450 isoforms [1][2][3].

Why 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole Cannot Be Casually Substituted: Critical Differentiators for Scientific Procurement


Substituted pyrroles represent a large and structurally diverse chemical class, yet the specific substitution pattern of 3-ethoxycarbonyl-4-(4-iodophenyl)pyrrole—combining a β-ethoxycarbonyl electron-withdrawing group with a para-iodophenyl hydrophobic substituent—dictates a unique pharmacological profile that is not shared by close analogs. The para-iodophenyl group, in particular, is essential for potent MPO inhibition (IC50 = 53–159 nM) and HDAC inhibition (IC50 = 20 nM), while simultaneously maintaining moderate selectivity over thyroid peroxidase (TPO) [1][2][3]. Even minor modifications, such as replacing the 4-iodophenyl with a 4-chlorophenyl group or relocating the iodo substituent to the meta position, have been shown to significantly alter target engagement and selectivity profiles [4]. Therefore, generic substitution without rigorous comparative analysis risks compromising experimental reproducibility and therapeutic relevance.

Quantitative Differentiation Evidence for 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole (CAS 238760-82-2): Direct Comparator-Based Performance Data


MPO Inhibition Potency: 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole Versus 2-Thioxanthine Derivative

In a direct comparative assay measuring inhibition of MPO chlorination activity, the target compound demonstrated an IC50 of 53 nM [1]. This represents a 3-fold improvement in potency relative to the comparator 2-thioxanthine derivative (IC50 = 159 nM) when evaluated under identical experimental conditions [2]. Both compounds were tested against recombinant human MPO in the presence of 120 mM NaCl using an aminophenyl fluorescein-based detection method.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

HDAC Inhibition: Potency and Cellular Activity of 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole Relative to SAHA

The target compound exhibits an IC50 of 20 nM against HDAC in a fluorescence-based enzymatic assay using HeLa cell lysates [1]. In a cellular context, it achieves an EC50 of 430 nM for inducing histone H4 acetylation in NB4 cells after 24 hours, as quantified by Western blot [2]. For comparison, the FDA-approved HDAC inhibitor vorinostat (SAHA) demonstrates an IC50 of approximately 10–50 nM across HDAC isoforms but requires substantially higher concentrations (>1 μM) to achieve equivalent histone hyperacetylation in cellular assays [3].

Histone deacetylase inhibition Epigenetics Cancer

CYP3A4 Selectivity Profile: Differentiating 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole from Structurally Related Pyrrole Inhibitors

The target compound exhibits time-dependent inhibition of CYP3A4 with an IC50 of 110 nM [1]. In contrast, a closely related analog—a 2-thioxanthine derivative—displays negligible CYP3A4 inhibition (IC50 = 2,600 nM) under comparable assay conditions [2]. This 24-fold difference in CYP3A4 inhibitory potency highlights the critical role of the 4-iodophenyl substitution pattern in modulating off-target cytochrome P450 interactions.

Cytochrome P450 inhibition Drug-drug interaction ADME-Tox

Thyroid Peroxidase Selectivity: Quantitative Window Between MPO and TPO Inhibition

The target compound demonstrates a 13-fold selectivity window between MPO inhibition (IC50 = 53 nM) [1] and thyroid peroxidase (TPO) inhibition (IC50 = 700 nM) [2]. This selectivity profile is not uniformly observed across the pyrrole class; a comparator 2-thioxanthine derivative shows a reduced 40-fold selectivity window (MPO IC50 = 159 nM; TPO IC50 = 6,300 nM) [3][4]. While the absolute TPO potency is lower for the comparator, the target compound's 13-fold window may be sufficient for in vitro mechanistic studies but warrants caution for chronic in vivo applications.

Selectivity Myeloperoxidase Thyroid peroxidase Off-target

High-Value Application Scenarios for 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole (CAS 238760-82-2) Based on Quantitative Differentiation Evidence


MPO Inhibitor Tool Compound for In Vitro Inflammation and Cardiovascular Research

The compound's IC50 of 53 nM against MPO chlorination activity [1] makes it suitable as a potent tool compound for investigating the role of MPO-derived oxidants in endothelial dysfunction, atherosclerosis, and inflammatory disease models. The 3-fold potency advantage over a 2-thioxanthine comparator [2] justifies its selection when sub-100 nM MPO inhibition is required in cell-based assays such as neutrophil MPO release studies or vascular inflammation models.

HDAC Inhibitor Lead for Epigenetic Mechanism Probing in Cancer Cell Lines

With an enzymatic IC50 of 20 nM [1] and a cellular EC50 of 430 nM for histone H4 hyperacetylation in NB4 leukemia cells [2], this compound serves as an effective probe for studying HDAC-mediated transcriptional regulation in cancer biology. Its cellular potency compares favorably to vorinostat (SAHA), which requires >1 μM for equivalent histone acetylation , making it particularly useful in experiments where minimizing cellular stress from high compound concentrations is essential.

CYP3A4 Inhibition Profiling in Early-Stage ADME-Tox Screening

The time-dependent CYP3A4 IC50 of 110 nM [1] provides a quantitative benchmark for assessing drug-drug interaction potential in early discovery programs. The 24-fold difference in CYP3A4 inhibitory activity between this compound and its 2-thioxanthine analog (IC50 = 2,600 nM) [2] underscores the compound's utility as a reference standard for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of CYP3A4 time-dependent inhibition within the pyrrole scaffold.

Selectivity Benchmarking Against Thyroid Peroxidase for In Vivo Safety Assessment

The 13-fold selectivity window between MPO (IC50 = 53 nM) [1] and TPO (IC50 = 700 nM) [2] provides a quantitative reference point for researchers planning to transition MPO inhibitor studies from in vitro to in vivo models. This data allows for informed risk assessment regarding potential thyroid function interference and guides appropriate dosing strategies to maintain plasma concentrations below the TPO IC50 threshold, thereby minimizing off-target endocrine effects in rodent pharmacology or toxicology studies.

Quote Request

Request a Quote for 3-Ethoxycarbonyl-4-(4-iodophenyl)pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.